molecular formula C8H7FO2 B8754406 2-(Fluoromethoxy)benzaldehyde CAS No. 221013-25-8

2-(Fluoromethoxy)benzaldehyde

Cat. No.: B8754406
CAS No.: 221013-25-8
M. Wt: 154.14 g/mol
InChI Key: NVSAAKRWQJRUKN-UHFFFAOYSA-N
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Description

2-(Fluoromethoxy)benzaldehyde is a benzaldehyde derivative substituted with a fluoromethoxy group (-OCH₂F) at the 2-position of the aromatic ring. Its molecular formula is C₈H₇FO₂, with a molecular weight of 154.14 g/mol (inferred from analogous compounds in ). This compound is of interest in pharmaceutical and agrochemical synthesis due to fluorine’s ability to modulate bioavailability and metabolic stability.

Properties

CAS No.

221013-25-8

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

2-(fluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H7FO2/c9-6-11-8-4-2-1-3-7(8)5-10/h1-5H,6H2

InChI Key

NVSAAKRWQJRUKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzaldehyde Derivatives

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Benzaldehyde Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
2-(Fluoromethoxy)benzaldehyde -OCH₂F at C2 C₈H₇FO₂ 154.14 Fluorine enhances electrophilicity of -CHO
2-(Difluoromethoxy)benzaldehyde -OCF₂H at C2 C₈H₆F₂O₂ 172.13 Two fluorine atoms increase polarity and stability
5-Fluoro-2-methoxy-benzaldehyde -OCH₃ at C2, -F at C5 C₈H₇FO₂ 154.14 Methoxy at C2 provides steric hindrance
4-(Bromomethyl)benzaldehyde -CH₂Br at C4 C₈H₇BrO 199.05 Bromine acts as a leaving group for nucleophilic substitutions
2-(2-Nitrophenoxy)benzaldehyde -O-C₆H₃(NO₂) at C2 C₁₃H₉NO₄ 243.22 Nitro group introduces strong electron-withdrawing effects

Key Observations :

  • Fluorinated vs. Non-Fluorinated Groups: The fluoromethoxy group in this compound offers a balance of electron withdrawal and moderate steric bulk compared to the bulkier nitro or bromomethyl groups.
  • Positional Effects : Substitution at C2 (as in this compound) directs reactivity toward the ortho position, whereas para-substituted derivatives (e.g., 4-(Bromomethyl)benzaldehyde) exhibit distinct regioselectivity in reactions.

Reactivity and Functional Group Behavior

Hemiacetal Formation :

Benzaldehyde derivatives with electron-withdrawing substituents (e.g., -F, -NO₂) show enhanced electrophilicity at the aldehyde group, facilitating nucleophilic additions. For example, pyrimidine-5-carbaldehydes achieve 95% hemiacetal yields under equilibrium conditions, compared to 9% for unsubstituted benzaldehyde. While direct data for this compound is unavailable, its fluorine substituent is expected to similarly enhance reactivity toward alcohols or thiols.

Crystallinity and Hydrogen Bonding :

Crystal structures of related compounds (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde) reveal planar molecular geometries stabilized by C–H···O interactions.

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